![molecular formula C7H14N2O B8516640 (1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B8516640.png)
(1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a bicyclic compound that contains nitrogen and oxygen atoms within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing nitrogen and oxygen atoms. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and isolation, to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
(1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxa-3,7-diazabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the methyl group present in (1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane.
3,7-Dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane: This compound contains sulfur in place of oxygen, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of nitrogen, oxygen, and a methyl group within its bicyclic structure.
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H14N2O/c1-9-6-2-8-3-7(9)5-10-4-6/h6-8H,2-5H2,1H3 |
Clé InChI |
OOZWMPOUEKJOCJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CNCC1COC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
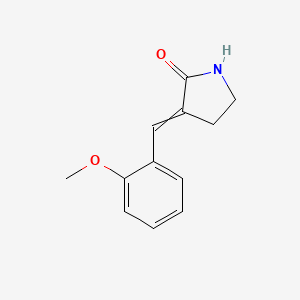

![methyl 1-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]triazole-4-carboxylate](/img/structure/B8516584.png)

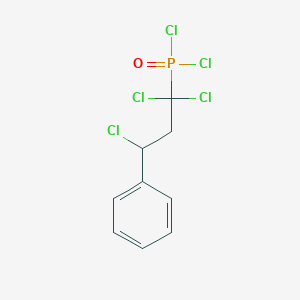
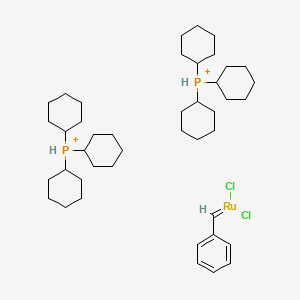
![Ethyl 4-[(7-phenylheptyl)amino]benzoate](/img/structure/B8516601.png)
![2-[(3-Chloro-propyl)-methyl-amino]-ethanol](/img/structure/B8516605.png)
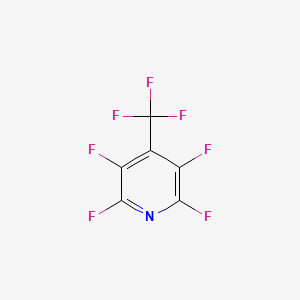
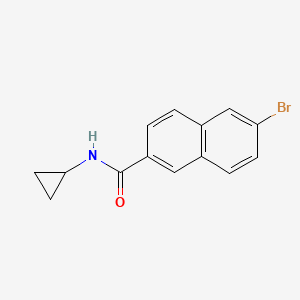
![1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE](/img/structure/B8516646.png)


![tert-butyl N-[2-(sulfamoylamino)ethyl]carbamate](/img/structure/B8516670.png)
